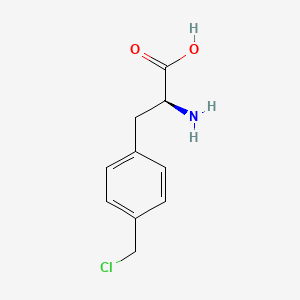
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylalanine, an essential amino acid, and features a chloromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as phenylalanine.
Chloromethylation: The benzene ring of phenylalanine is chloromethylated using reagents like formaldehyde and hydrochloric acid under acidic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized phenylalanine derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: The parent compound, lacking the chloromethyl group.
Tyrosine: Another phenylalanine derivative with a hydroxyl group instead of a chloromethyl group.
4-Chlorophenylalanine: A similar compound with a chlorine atom directly attached to the benzene ring.
Uniqueness
(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a variety of chemical modifications and interactions that are not possible with the parent compound or other derivatives.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(chloromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
BPARMBYKTQILIP-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CCl |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


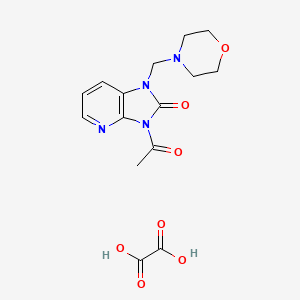

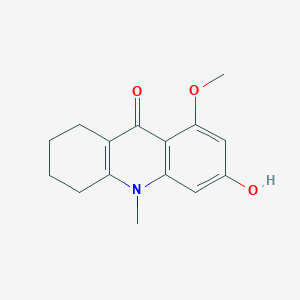
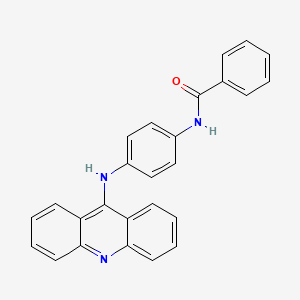
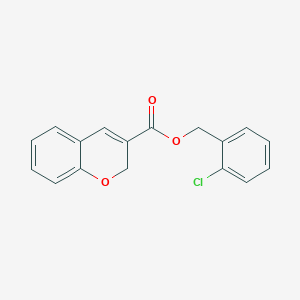
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
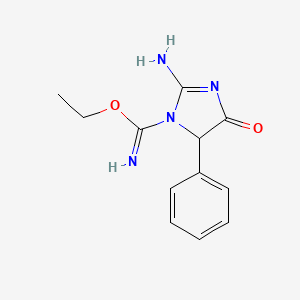
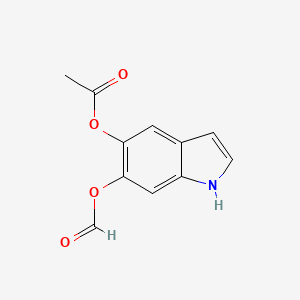
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)


![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
